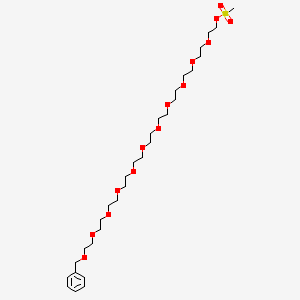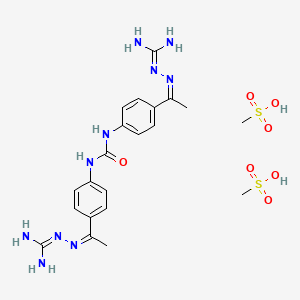
PI3Kdelta-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3Kdelta-IN-8 is a potent and specific oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). It exhibits an IC50 of 3.3 nM, demonstrating preferential inhibition of PI3Kδ compared to other isoforms such as PI3Kα, PI3Kβ, and PI3Kγ . This compound has notable anti-tumor efficacy and is used primarily in scientific research for its role in inhibiting PI3Kδ, which is involved in various cellular processes including cell growth, proliferation, and survival .
Méthodes De Préparation
The synthesis of PI3Kdelta-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
PI3Kdelta-IN-8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
PI3Kdelta-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of PI3Kδ and its effects on various cellular processes. In biology, it is used to investigate the role of PI3Kδ in cell signaling pathways and its involvement in diseases such as cancer. In medicine, this compound is being explored for its potential therapeutic applications in treating cancers and other diseases where PI3Kδ is implicated .
Mécanisme D'action
PI3Kdelta-IN-8 exerts its effects by specifically inhibiting the activity of PI3Kδ. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting its anti-tumor effects .
Comparaison Avec Des Composés Similaires
PI3Kdelta-IN-8 is unique in its high specificity and potency for PI3Kδ compared to other similar compounds. Other PI3K inhibitors, such as idelalisib and duvelisib, also target PI3Kδ but may have different selectivity profiles and therapeutic effects. This compound’s preferential inhibition of PI3Kδ over other isoforms makes it a valuable tool in research and potential therapeutic applications .
List of Similar Compounds::- Idelalisib
- Duvelisib
- AZD8835 (dual PI3Kα/δ inhibitor)
Propriétés
Formule moléculaire |
C28H21F2N7O |
|---|---|
Poids moléculaire |
509.5 g/mol |
Nom IUPAC |
2,4-diamino-6-[[(1S)-1-[7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenylquinolizin-2-yl]ethyl]amino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C28H21F2N7O/c1-15(34-26-20(13-31)25(32)35-28(33)36-26)22-23(17-7-9-18(29)10-8-17)21-12-11-19(30)14-37(21)27(38)24(22)16-5-3-2-4-6-16/h2-12,14-15H,1H3,(H5,32,33,34,35,36)/t15-/m0/s1 |
Clé InChI |
YPUUKLQYBLWUEU-HNNXBMFYSA-N |
SMILES isomérique |
C[C@@H](C1=C(C(=O)N2C=C(C=CC2=C1C3=CC=C(C=C3)F)F)C4=CC=CC=C4)NC5=NC(=NC(=C5C#N)N)N |
SMILES canonique |
CC(C1=C(C(=O)N2C=C(C=CC2=C1C3=CC=C(C=C3)F)F)C4=CC=CC=C4)NC5=NC(=NC(=C5C#N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)
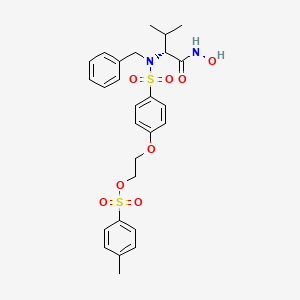
![3-[2-(Hydroxymethyl)oxolan-2-yl]propanoate](/img/structure/B11930909.png)
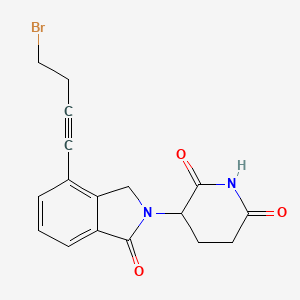
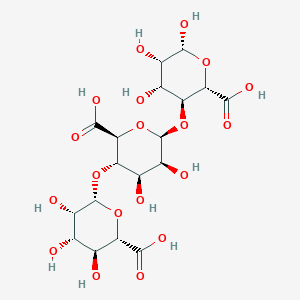
![4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium](/img/structure/B11930921.png)
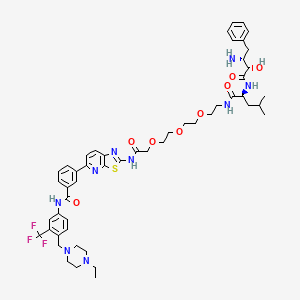

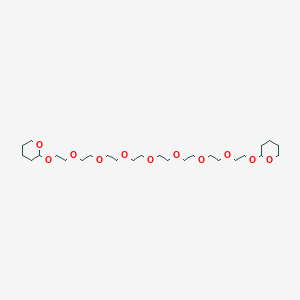
![(1R,3S)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11930945.png)
